![molecular formula C19H17N3O4S B2904681 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325986-53-6](/img/structure/B2904681.png)

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

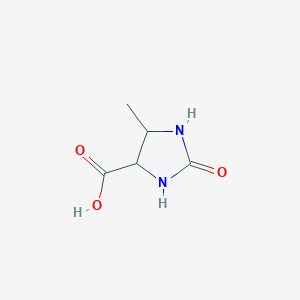

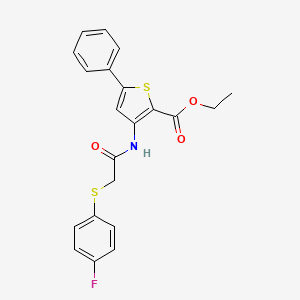

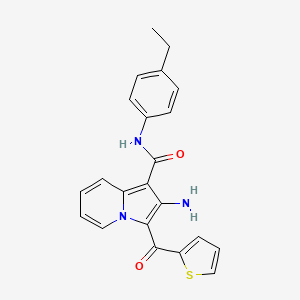

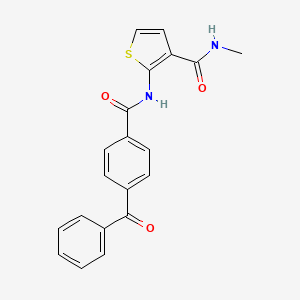

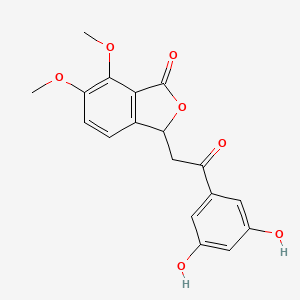

The compound “4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceuticals and other biologically active compounds . The compound also contains a nitro group, a propoxyphenyl group, and a thiazole ring, which are all functional groups that can have various effects on the compound’s overall properties and reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. The presence of the nitro group, amide group, and thiazole ring could potentially allow for various intermolecular interactions such as hydrogen bonding or dipole-dipole interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The amide group could potentially undergo hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group, amide group, and thiazole ring could affect the compound’s solubility, acidity/basicity, and stability .Scientific Research Applications

Tumor Hypoxia Markers

Nitroimidazole-based thioflavin-T derivatives, including compounds structurally related to 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and evaluated for their potential as tumor hypoxia markers. These compounds have shown promising results in continuously accumulating in hypoxic murine sarcoma S180 cells in vitro but not in aerobic cells. Their ability to localize in tumors and demonstrate slow elimination from tumors, with minimal uptake and quick clearance from other organs (excluding the stomach), highlights their potential as markers for tumor hypoxia, aiding in the diagnosis and treatment planning for cancer (Zejun Li et al., 2005).

Antiparasitic Activity

Research into the thiazolide nitazoxanide (NTZ) and its derivatives, which share a core structural motif with this compound, has revealed broad-spectrum antiparasitic activity against a variety of parasites. These studies have demonstrated that the nitro group characteristic of thiazolides like NTZ is not necessarily required for antiparasitic action, suggesting that other mechanisms or structural features of these compounds contribute to their effectiveness. Modifications to the thiazole and benzene rings in these compounds have been investigated for their impact on antiparasitic efficacy, highlighting the complex structure-activity relationships governing their biological activity (M. Esposito et al., 2005).

Synthesis of Novel Compounds

The structural framework of this compound lends itself to the synthesis of novel compounds with potential antimicrobial and antitumor properties. Studies focusing on the synthesis and evaluation of thiazole derivatives have reported significant antimicrobial activity, underscoring the versatility of this chemical structure in generating new therapeutic agents. Such research not only expands the chemical space of potentially bioactive compounds but also contributes to the understanding of how structural modifications can enhance or modulate biological activity (A. Chawla, 2016).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c1-2-11-26-16-9-5-13(6-10-16)17-12-27-19(20-17)21-18(23)14-3-7-15(8-4-14)22(24)25/h3-10,12H,2,11H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEQLRVVNUJJMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(2-(([1,1'-biphenyl]-4-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2904601.png)

![2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2904604.png)

![N-[(4-chlorophenyl)carbamoyl]-3-(4-chlorophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2904607.png)

![(E)-1,2-bis(4-methoxyphenyl)-3-[4-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B2904618.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2904620.png)